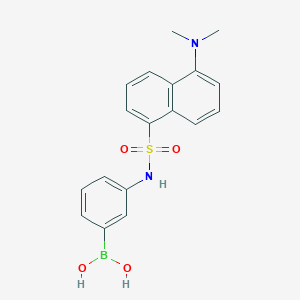

3-(Dansylamino)phenylboronic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dansylamino)phenylboronic acid typically involves the reaction of dansyl chloride with 3-aminophenylboronic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using a base like triethylamine .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 3-(Dansylamino)phenylboronic acid undergoes various chemical reactions, including:

Complexation: Forms stable cyclic complexes with cis-diols found in sugars and glycoproteins.

Substitution: Reacts with nucleophiles, such as amines and alcohols, under appropriate conditions.

Common Reagents and Conditions:

Complexation: Typically occurs in aqueous or mixed aqueous-organic solvents at neutral to slightly basic pH.

Substitution: Requires the presence of a nucleophile and may be facilitated by a base like triethylamine.

Major Products:

Complexation: Stable cyclic boronate esters with sugars and glycoproteins.

Substitution: Substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Fluorescent Probe for Carbohydrates

3-(Dansylamino)phenylboronic acid serves as a fluorescent probe for detecting and quantifying carbohydrates. The dansyl group provides fluorescence, which allows for sensitive measurements of glycosylated compounds. This property is particularly useful in high-performance liquid chromatography (HPLC) applications.

Case Study: Detection of Sialic Acid

A study demonstrated that this compound can bind to sialic acid on cell surfaces through reversible covalent bonds with cis-diols. The binding event results in changes in fluorescence intensity, enabling the detection and quantification of sialic acid in biological samples .

Biological Applications

Labeling Glycoproteins

The compound is employed in cell studies to label glycoproteins, facilitating the monitoring of carbohydrate interactions in various biological contexts. This application is crucial for understanding cellular processes and interactions at the molecular level.

Enzymatic Studies

This compound acts as an inhibitor for certain serine proteases and lipases. Its ability to form covalent bonds with serine residues in the active sites of these enzymes allows researchers to study enzymatic mechanisms and pathways effectively.

Case Study: Inhibition of Serine Proteases

Research has shown that this compound inhibits serine proteases involved in critical biochemical pathways such as protein degradation and blood coagulation. The inhibition can significantly affect cellular processes, making it a valuable tool for studying disease mechanisms .

Medical Applications

Diagnostic Tools

The compound has been utilized for the fluorometric measurement of glycosylated albumin in human serum, providing insights into diabetes management and related conditions. This application highlights its potential role in clinical diagnostics .

Therapeutic Research

In addition to its diagnostic uses, this compound is being explored for its therapeutic potential due to its inhibitory effects on specific enzymes associated with diseases.

Industrial Applications

High-Performance Liquid Chromatography (HPLC)

In industrial settings, this compound is used in HPLC for the analysis of sugars and glycoproteins. Its fluorescent properties enhance the sensitivity and specificity of analytical methods used in quality control and research laboratories.

Comparison Table: Properties and Applications

| Property/Application | This compound | Other Boronic Acids |

|---|---|---|

| Fluorescence | Yes | Varies |

| Binding to cis-diols | Yes | Limited |

| Inhibition of enzymes | Yes | Some derivatives may inhibit |

| Use in HPLC | Yes | Commonly used |

| Labeling capability | High | Varies |

作用機序

The primary mechanism of action of 3-(Dansylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This interaction leads to the formation of stable cyclic boronate esters, which can be detected through fluorescence. Additionally, the compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity .

類似化合物との比較

- 3-Aminophenylboronic acid

- Phenylboronic acid

- 4-Carboxyphenylboronic acid

- 4-Hydroxyphenylboronic acid

Comparison: 3-(Dansylamino)phenylboronic acid is unique due to its fluorescent properties, which are not present in simpler boronic acids like phenylboronic acid. This fluorescence makes it particularly valuable for applications requiring detection and quantification of carbohydrates and glycoproteins. Additionally, its ability to inhibit specific enzymes adds to its versatility in biochemical research .

生物活性

3-(Dansylamino)phenylboronic acid, with the molecular formula C₁₈H₁₉BN₂O₄S, is a compound that has garnered attention in biochemical research due to its unique properties. The presence of the dansyl group imparts fluorescence, making it an effective tool for various biological applications, particularly in the detection of carbohydrates and biomolecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols. This interaction is facilitated by Lewis acid-base interactions between the boron atom and the oxygen atoms in diols, such as those found in glucose and certain glycoproteins. The binding is selective for vicinal diols , which are prevalent in many biomolecules.

- Fluorescence Properties : The dansyl moiety provides fluorescence that can be utilized for visualizing biological interactions in real-time.

- Enzyme Inhibition : The boronic acid group allows for interactions with the active sites of various enzymes, leading to their inhibition. Notably, it has been studied as an inhibitor of serine proteases, which are crucial in numerous physiological processes.

Applications

This compound has diverse applications across several fields:

- Glucose Detection : The compound forms a reversible bond with glucose, leading to fluorescence quenching upon binding. This property is exploited for developing sensitive fluorescent probes for glucose detection in biological samples .

- Enzyme Activity Studies : It serves as an active-site directed fluorescent probe for enzymes such as lipoprotein lipase. This application aids researchers in studying enzyme kinetics and mechanisms .

- Biochemical Research : Its ability to interact selectively with diol-containing biomolecules makes it valuable for probing cellular processes and studying carbohydrate-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Glucose Sensing : A study demonstrated that this compound can effectively detect glucose levels in biological fluids through fluorescence changes. This method showed high sensitivity and selectivity compared to traditional methods.

- Serine Protease Inhibition : Research indicated that this compound could inhibit serine proteases effectively, providing insights into its potential therapeutic applications in diseases where these enzymes are involved .

- Real-time Monitoring : Its fluorescent properties allow for real-time monitoring of interactions between carbohydrates and proteins within live cells, aiding in understanding cellular responses to various stimuli .

Comparative Analysis

The unique features of this compound can be contrasted with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylboronic Acid | Boronic Acid | Basic structure without fluorescent properties |

| Dansylamide | Amide | Contains dansyl group but lacks boron functionality |

| 4-(Dansylamino)phenylboronic Acid | Boronic Acid | Similar structure but different position of dansyl group |

| 3-Aminophenylboronic Acid | Boronic Acid | Lacks the fluorescent dansyl moiety |

The dual functionality of this compound—its boronic acid reactivity combined with its fluorescent properties—enables versatile applications in both sensing and biological research that are not as effectively achieved by similar compounds lacking one of these features .

特性

IUPAC Name |

[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXMKSYBCDTGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226723 | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-94-9 | |

| Record name | FluoroBora I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75806-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dansyl-3-aminobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(Dansylamino)phenylboronic acid enable the detection of sialic acid on cell surfaces?

A: this compound exhibits fluorescence properties and can bind to sialic acid, a sugar molecule often found on cell surfaces. [] This binding occurs through the boronic acid moiety, which forms reversible covalent bonds with the cis-diol groups of sialic acid. The binding event can be monitored through changes in fluorescence intensity, allowing for the detection and quantification of sialic acid on cell surfaces.

Q2: Can this compound be used for applications beyond sialic acid detection?

A: Yes, research indicates that this compound can be conjugated to other materials to create novel sensing platforms. For example, one study successfully developed a nanoprobe by functionalizing gold nanoparticles with alginate and this compound. [] This nanoprobe demonstrated potential for glucose detection due to the boronic acid's affinity for glucose and the enhanced catalytic activity observed in the presence of the gold nanoparticles. This highlights the versatility of this compound for diverse sensing and catalytic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。